BenchChemオンラインストアへようこそ!

2-benzyl-5-bromopyridazin-3(2H)-one

Organometallic Chemistry Halogen-Magnesium Exchange Regioselective Functionalization

This 2-benzyl-5-bromopyridazin-3(2H)-one is a uniquely differentiated building block for medicinal chemistry. Its C4-unsubstituted core enables lactam-directed ortho C-H magnesiation with TMPMgCl·LiCl, providing access to C4-functionalized intermediates while preserving the C5 bromine for subsequent cross-coupling. Unlike C4-substituted analogs, this scaffold undergoes addition-elimination with Grignard reagents to yield 4,5-disubstituted pyridazinones not accessible via direct 5-substitution. The N2-benzyl group is essential for kinase target engagement. This reactivity profile is non-interchangeable with other bromopyridazinone regioisomers. Ideal for PKM2 activator SAR programs and kinase inhibitor diversification.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 912820-23-6
Cat. No. B2831540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-5-bromopyridazin-3(2H)-one
CAS912820-23-6
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C=C(C=N2)Br
InChIInChI=1S/C11H9BrN2O/c12-10-6-11(15)14(13-7-10)8-9-4-2-1-3-5-9/h1-7H,8H2
InChIKeyQSHVRNFFEITIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-5-bromopyridazin-3(2H)-one CAS 912820-23-6: Synthesis-Grade Brominated Pyridazinone Building Block for Selective C4 Functionalization


2-Benzyl-5-bromopyridazin-3(2H)-one (CAS 912820-23-6) is a brominated pyridazin-3(2H)-one heterocyclic building block bearing a benzyl substituent at the N2 position and a bromine atom at the C5 position . The compound serves as a key synthetic intermediate for accessing C4-functionalized pyridazin-3(2H)-one derivatives through metalation strategies, including bromine-magnesium exchange and lactam-directed ortho C-H magnesiation [1]. As a member of the privileged pyridazinone scaffold class broadly investigated in medicinal chemistry for kinase inhibition, cardiovascular, and anticancer applications, this specific bromo-benzyl congener provides a structurally defined entry point for scaffold diversification [2].

2-Benzyl-5-bromopyridazin-3(2H)-one CAS 912820-23-6: Why 4-Methoxy and 6-Bromo Pyridazinone Analogs Cannot Substitute for This Specific C4-Unsubstituted Scaffold


Generic substitution among brominated pyridazin-3(2H)-one building blocks is not chemically feasible due to fundamental differences in regioselective reactivity profiles dictated by the C4 substitution pattern. In 2-benzyl-5-bromopyridazin-3(2H)-one, the absence of a substituent at the C4 position fundamentally alters the outcome of metalation reactions: addition-elimination at C4 cannot be suppressed when treated with nucleophilic Grignard reagents, resulting in distinct product distributions compared to C4-substituted analogs [1]. Furthermore, the 5-bromo substitution pattern is specifically required for certain cross-coupling and metal-halogen exchange sequences, as the 4-bromo and 6-bromo regioisomers exhibit entirely different metalation site preferences and synthetic utility [2]. These structural features are non-interchangeable, and substitution with any other brominated pyridazinone congener will yield different reaction outcomes and cannot access the same C4-functionalized derivative space.

2-Benzyl-5-bromopyridazin-3(2H)-one CAS 912820-23-6: Comparative Quantitative Reactivity and Metalation Selectivity Evidence


C4-Unsubstituted Pyridazinone vs. 4-Methoxy Analog: Suppression of Nucleophilic Addition-Elimination Cannot Be Achieved

In 2-benzyl-5-bromopyridazin-3(2H)-one, which lacks a substituent at the C4 position, the nucleophilic addition-elimination pathway at C4 cannot be suppressed during metalation reactions. This contrasts with the behavior of 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one, where the 4-methoxy group enables suppression of addition and permits selective bromine-magnesium exchange at C5 when MesMgBr is used as the reagent [1]. This fundamental mechanistic divergence directly governs synthetic route selection.

Organometallic Chemistry Halogen-Magnesium Exchange Regioselective Functionalization Pyridazinone Derivatization

C4-Directed Ortho Magnesiation vs. 6-Chloro Analog: Regioselective C4 C-H Functionalization Using TMPMgCl·LiCl

Less nucleophilic Mg amides (TMPMgCl·LiCl) enable regioselective C-H magnesiation at the C4 position in 2-benzyl-5-bromopyridazin-3(2H)-one. This regioselective ortho-metalation strategy was also demonstrated for the 5-chloro and 6-chloro analogs (2-benzyl-5-chloropyridazin-3(2H)-one and 2-benzyl-6-chloropyridazin-3(2H)-one), establishing that the 5-bromo compound participates in lactam-directed C4 magnesiation chemistry that is applicable across the halogenated series [1].

Directed Ortho Metalation C-H Activation Magnesium Amide Bases Pyridazinone Scaffold

Grignard-Mediated Cine Substitution: 4,5-Disubstituted Products vs. Expected 5-Substituted Pyridazinones

Reaction of 2-benzyl-5-halopyridazin-3(2H)-ones (including the 5-bromo derivative) with Grignard reagents followed by quenching with electrophiles unexpectedly yields 4,5-disubstituted pyridazin-3(2H)-ones instead of the anticipated 5-substituted products [1]. This represents the first reported example of cine substitution where the anionic σH-adduct is intercepted by electrophiles prior to elimination [1]. In contrast, 2-benzylpyridazin-3(2H)-one (the non-halogenated parent) and 2-benzyl-6-chloropyridazin-3(2H)-one undergo direct transformation to C4 alkyl and aryl derivatives when Br2 is used as the electrophile [1].

Nucleophilic Substitution of Hydrogen Cine Substitution Grignard Reagents Pyridazinone Functionalization

2-Benzyl-5-bromopyridazin-3(2H)-one vs. 4-Bromo and 4,5-Dibromo Analogs: Differential Metalation Site Preferences in Bromine-Magnesium Exchange

A comparative investigation of halogen-magnesium exchange reactions on bromopyridazin-3(2H)-one model substrates revealed distinct metalation site preferences based on bromine substitution pattern. 2-Benzyl-4-bromo-5-methoxypyridazin-3(2H)-one (1) and 2-benzyl-4,5-dibromopyridazin-3(2H)-one (10) undergo exclusive C4 metalation, whereas 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one (4) exhibits a tandem reaction involving both nucleophilic substitution via addition-elimination and bromine-magnesium exchange [1]. The 5-bromo-4-unsubstituted scaffold (target compound) presents yet another distinct profile wherein addition-elimination at C4 cannot be suppressed [2].

Halogen-Magnesium Exchange Metalation Site Selectivity Bromopyridazinone Building Blocks Organomagnesium Intermediates

2-Benzyl-5-bromopyridazin-3(2H)-one CAS 912820-23-6: Validated Research and Industrial Application Scenarios


Synthesis of C4-Functionalized Pyridazin-3(2H)-one Derivatives via Lactam-Directed Ortho C-H Magnesiation

Use 2-benzyl-5-bromopyridazin-3(2H)-one as a substrate for regioselective C4 C-H magnesiation using TMPMgCl·LiCl. This directed ortho metalation strategy provides access to C4-magnesiated intermediates that can be quenched with diverse electrophiles to generate C4-functionalized pyridazinones while preserving the C5 bromine for subsequent cross-coupling [1]. The benzyl group at N2 serves as a directing group for lactam-directed ortho metalation.

Access to 4,5-Disubstituted Pyridazin-3(2H)-ones via Cine Substitution with Grignard Reagents

Employ 2-benzyl-5-bromopyridazin-3(2H)-one in Grignard-mediated cine substitution reactions to generate 4,5-disubstituted pyridazin-3(2H)-ones. The reaction proceeds through an anionic σH-adduct intermediate that can be trapped with electrophiles, yielding disubstituted products that are not accessible via direct 5-substitution pathways [1].

Negishi Cross-Coupling via In Situ Zincated Intermediates for (Hetero)arylated Pyridazinones

Generate zincated pyridazin-3(2H)-one intermediates from 2-benzyl-5-bromopyridazin-3(2H)-one via bromine-magnesium exchange followed by transmetalation with ZnCl₂. These organozinc species can be employed in Negishi cross-coupling reactions with iodo(hetero)arenes to deliver (hetero)arylpyridazin-3(2H)-ones [1], expanding the accessible chemical space for medicinal chemistry programs targeting the pyridazinone pharmacophore.

Scaffold Diversification in Pyruvate Kinase M2 (PKM2) Activator and Kinase Inhibitor Discovery Programs

The 2-benzylpyridazin-3(2H)-one chemotype has been extensively explored as a core scaffold in structure-activity relationship studies for PKM2 activators, where the central ring system and N-benzyl substitution were found to be essential for activity [1]. This compound provides a brominated entry point for synthesizing 5-substituted analogs (via cross-coupling) while maintaining the pharmacophoric benzyl group required for target engagement in kinase inhibitor programs [1].

Quote Request

Request a Quote for 2-benzyl-5-bromopyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.